molecular formula C7H16N2O4S B2384848 tert-butyl N-(2-sulfamoylethyl)carbamate CAS No. 1375279-51-8

tert-butyl N-(2-sulfamoylethyl)carbamate

Cat. No. B2384848
M. Wt: 224.28
InChI Key: WDCXNCQLLWKKKN-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-sulfamoylethyl)carbamate is a chemical compound with the molecular formula C7H16N2O4S and a molecular weight of 224.28 . It is widely used in various scientific research and industrial applications.


Molecular Structure Analysis

The InChI code for tert-butyl N-(2-sulfamoylethyl)carbamate is 1S/C7H16N2O4S/c1-7(2,3)13-6(10)9-4-5-14(8,11)12/h4-5H2,1-3H3,(H,9,10)(H2,8,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Organic Synthesis Applications

  • Precursor for Thiadiazolesulfonamides Synthesis : The compound tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5­carbamate is closely related to tert-butyl N-(2-sulfamoylethyl)carbamate and has been identified as a new precursor for the synthesis of 1,3,4‐Thiadiazolesulfonamides. This discovery opens new pathways in the development of sulfonamide-based compounds with potential applications in medicinal chemistry (Pedregosa et al., 1996).

  • Catalyst in Coupling Reactions : tert-Butyl phenyl sulfoxide, sharing a functional similarity with tert-butyl N-(2-sulfamoylethyl)carbamate, has been used as a precatalyst for generating sulfenate anions. This facilitates the coupling of benzyl halides to trans-stilbenes, showcasing its role in facilitating organic transformations with high purity and yield (Zhang et al., 2015).

Analytical Chemistry Applications

  • Herbicide Residue Detection : In the realm of analytical chemistry, tert-butyl derivatives have been employed in developing methods for determining carbamate, phenylurea, and phenoxy acid herbicide residues in water samples. Such applications highlight the role of tert-butyl-based compounds in environmental monitoring and safety (Crespo-Corral et al., 2008).

Materials Science Applications

  • Fluorescent Sensory Materials : The inclusion of tert-butyl groups in carbazole derivatives has led to the development of strong blue emissive nanofibers. These materials have shown potential as fluorescent sensory materials for detecting volatile acid vapors, illustrating the versatility of tert-butyl derivatives in sensor technology (Sun et al., 2015).

Safety And Hazards

The safety information for tert-butyl N-(2-sulfamoylethyl)carbamate indicates that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(2-sulfamoylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O4S/c1-7(2,3)13-6(10)9-4-5-14(8,11)12/h4-5H2,1-3H3,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCXNCQLLWKKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-sulfamoylethyl)carbamate

CAS RN

1375279-51-8
Record name tert-butyl N-(2-sulfamoylethyl)carbamate
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